molecular formula C7H3BrClNS B065124 2-Chloro-4-bromobenzothiazole CAS No. 182344-57-6

2-Chloro-4-bromobenzothiazole

Cat. No. B065124
M. Wt: 248.53 g/mol
InChI Key: HWPFBBVUHHRYMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-4-bromobenzothiazole involves multiple steps, starting from basic organic or heterocyclic precursors. Zheng-hong (2009) described a synthesis method from ethyl 4-aminobenzonic through cyclization, diazotization, bromination, substitution, reduction, and chlorination steps. These processes ensure the introduction of the respective chloro and bromo groups on the benzothiazole ring (Zheng-hong, 2009).

Scientific Research Applications

Benzothiazole and its derivatives are a class of compounds that have been extensively studied in various scientific fields due to their diverse biological activities . Here are some of the applications:

  • Pharmaceutical Chemistry

    • Benzothiazole derivatives have been found to possess a wide range of pharmacological properties . They have been studied for their antibacterial , antifungal , antioxidant , antimicrobial , antiproliferative , and anticonvulsant properties .
    • The methods of application or experimental procedures vary depending on the specific study and the biological activity being investigated. Generally, these involve the synthesis of the benzothiazole derivative, followed by in vitro or in vivo testing of its biological activity .
    • The outcomes of these studies also vary, but many have found promising results with benzothiazole derivatives exhibiting significant biological activity .
  • Green Chemistry

    • Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported . This involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
    • The outcomes of these studies contribute to the development of more environmentally friendly synthetic processes .
  • Anti-HIV

    • Benzothiazole derivatives have been studied for their potential anti-HIV properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro testing of its anti-HIV activity .
    • The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-HIV activity .
  • Anti-Parkinson

    • Benzothiazole derivatives have also been studied for their potential anti-Parkinson properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro or in vivo testing of its anti-Parkinson activity .
    • The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-Parkinson activity .
  • Fluorescent Pigment Dyeing Substrates

    • 2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates . They are used in bacterial detection , DNG gyrase inhibitors , anti-tumor , anti-melanogenesis , anti-proliferative , anti-tumor imaging agents , as fluorescent probes for analyte detection , etc.
  • Electrophosphorescent Emitter in OLEDs

    • Benzothiazole derivatives are also used as electrophosphorescent emitter in OLEDs .
  • Anti-Diabetic

    • Benzothiazole derivatives have been studied for their potential anti-diabetic properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro or in vivo testing of its anti-diabetic activity .
    • The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-diabetic activity .
  • Anti-Inflammatory

    • Benzothiazole derivatives have also been studied for their potential anti-inflammatory properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro or in vivo testing of its anti-inflammatory activity .
    • The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-inflammatory activity .
  • Anti-Malarial

    • Benzothiazole derivatives have been studied for their potential anti-malarial properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro testing of its anti-malarial activity .
    • The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-malarial activity .
  • Anti-Bacterial

    • Benzothiazole derivatives have been studied for their potential anti-bacterial properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro testing of its anti-bacterial activity .
    • The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-bacterial activity .
  • Anti-Fungal

    • Benzothiazole derivatives have been studied for their potential anti-fungal properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro testing of its anti-fungal activity .
    • The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-fungal activity .
  • Anti-Oxidant

    • Benzothiazole derivatives have been studied for their potential anti-oxidant properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro testing of its anti-oxidant activity .
    • The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-oxidant activity .

properties

IUPAC Name

4-bromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPFBBVUHHRYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365949
Record name 2-Chloro-4-bromobenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-bromobenzothiazole

CAS RN

182344-57-6
Record name 4-Bromo-2-chlorobenzothiazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-bromobenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloro-1,3-benzothiazole
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Synthesis routes and methods

Procedure details

The title compound was prepared from 2,6-dibromoaniline via 4-bromo-2-mercapto-1,3-benzothiazole as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 150° C. for 16 h.
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